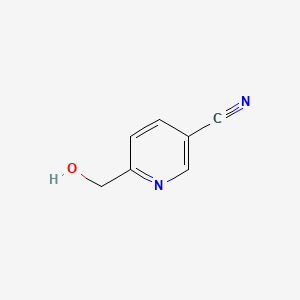
Oxazol-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazol-2-ylboronic acid: is a boronic acid derivative with the molecular formula C3H4BNO3. It is a compound that contains both an oxazole ring and a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of oxazole derivatives with boronic acid reagents. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of boronic acids, including this compound. This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications .
Chemical Reactions Analysis
Types of Reactions: Oxazol-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronate ester or other oxidized forms.
Reduction: Reduction reactions can modify the oxazole ring or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield boronate esters .
Scientific Research Applications
Chemistry: Oxazol-2-ylboronic acid is used as a reactant in the synthesis of various organic compounds. It serves as a building block in the formation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it valuable in drug discovery and development .
Medicine: this compound derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and versatility make it suitable for various industrial applications, including the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of oxazol-2-ylboronic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridylboronic acid
- Thiophenylboronic acid
Comparison: Oxazol-2-ylboronic acid is unique due to the presence of both an oxazole ring and a boronic acid group. This combination imparts distinct chemical properties and reactivity compared to other boronic acids. For example, phenylboronic acid lacks the heterocyclic ring, which can influence its reactivity and applications.
Properties
IUPAC Name |
1,3-oxazol-2-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQYBDDNGRAOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CO1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733796 |
Source


|
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891660-66-5 |
Source


|
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)












